molecular formula C20H24N2OS B5529243 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine

Cat. No. B5529243
M. Wt: 340.5 g/mol
InChI Key: SUKLIHZZLBYIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have unique properties that make it a valuable tool in a variety of research fields.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has also been shown to have an effect on the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin. It has also been found to have an effect on the activity of certain enzymes, including DNA topoisomerase II. In addition, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine in lab experiments is its unique properties, which make it a valuable tool in a variety of research fields. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine. One area of interest is in the development of new cancer treatments, where it may be used as a potential therapeutic agent. It may also be studied further in the field of neuroscience, where it may have potential applications in the treatment of certain neurological disorders. Additionally, further research may be conducted to better understand its mechanism of action and how it interacts with different enzymes and neurotransmitters.

Synthesis Methods

The synthesis of 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine can be achieved through a multi-step process. The first step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This product is then reacted with 2-bromo-1-benzothiophene to form 1-benzyl-4-(2-benzothien-1-yl)piperazine. The final step involves the reaction of this product with succinic anhydride to form this compound.

Scientific Research Applications

1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine has been found to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the activity of certain neurotransmitters. It has also been studied for its potential use in cancer research, where it has been found to have an effect on the growth and proliferation of cancer cells.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKLIHZZLBYIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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